![molecular formula C10H13NO4 B7542273 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid, also known as MFB, is a compound that has been studied for its potential therapeutic applications. This compound has gained attention due to its ability to modulate certain physiological processes in the body.
作用机制
The mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to increase the levels of acetylcholine and decrease the levels of glutamate in the brain. These neurotransmitters are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to decrease the levels of inflammatory cytokines in the brain. These effects suggest that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has potential therapeutic applications for the treatment of oxidative stress-related disorders and neuroinflammation.
实验室实验的优点和局限性
One advantage of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is its ability to easily cross the blood-brain barrier, making it a promising compound for the treatment of neurological disorders. However, there are limitations to its use in lab experiments. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to fully understand the safety and efficacy of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
未来方向
There are several future directions for the study of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to study its potential use as a neuroprotective agent in traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid and its effects on neurotransmitter activity in the brain. Overall, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can be synthesized through the reaction between 2-methylfuran-3-carbonyl chloride and L-leucine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
科学研究应用
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In one study, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid was shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. Another study demonstrated that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can improve cognitive function in mice with Alzheimer's disease. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
属性
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8(10(13)14)11-9(12)7-4-5-15-6(7)2/h4-5,8H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUDXBKEUURKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=C(OC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carboxamido)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

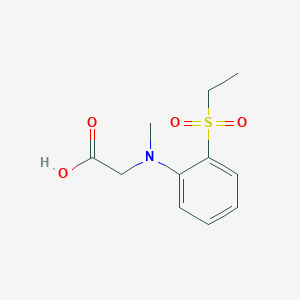
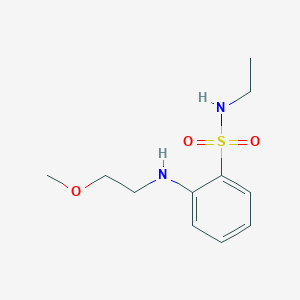
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
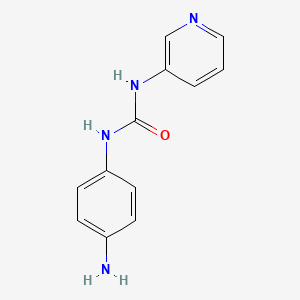
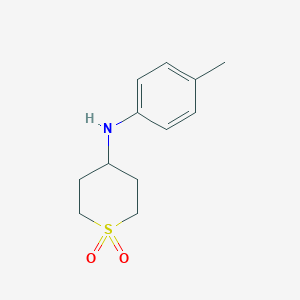
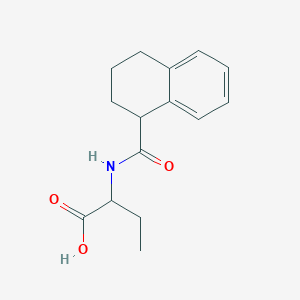
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
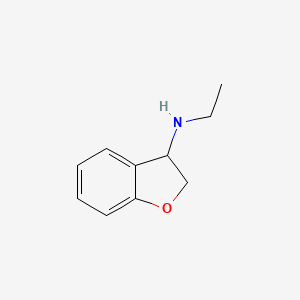


![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)